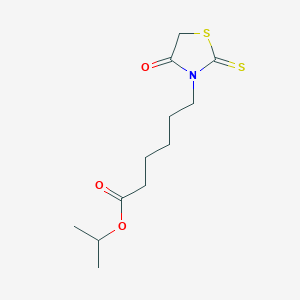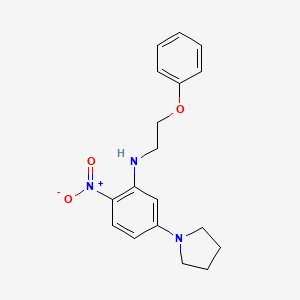![molecular formula C16H12FN3O2S B11688629 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688629.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a fluorophenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-mercaptobenzoxazole with chloroacetic acid to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide. Finally, the acetohydrazide is condensed with 4-fluorobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the fluorophenyl group can enhance its binding affinity to target proteins, while the benzoxazole ring may contribute to its stability and reactivity .
相似化合物的比较
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the fluorophenyl group, which may result in different biological activity.
2-(1,3-benzoxazol-2-ylthio)acetic acid: Contains a carboxylic acid group instead of the hydrazide moiety.
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethanone: Features a different aromatic substituent.
Uniqueness
The unique combination of the benzoxazole ring, fluorophenyl group, and acetohydrazide moiety in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H12FN3O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-23-16-19-13-3-1-2-4-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI 键 |
IYZNNLOIXSVDQT-GIJQJNRQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11688547.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11688555.png)


![N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688567.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11688568.png)

![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688587.png)

![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688600.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688605.png)
![5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688619.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688626.png)
